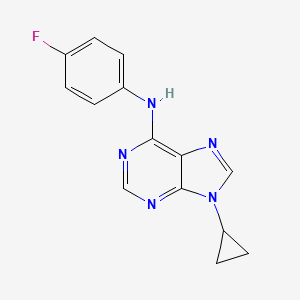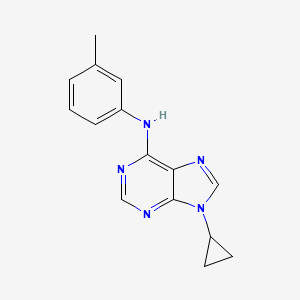
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine, also known as CP-25DF, is an organic compound that has been studied extensively in recent years for its potential applications in scientific research. CP-25DF is a purine derivative that has been found to possess a wide range of biochemical and physiological effects. This compound has been studied for its potential use in a variety of laboratory experiments, and its advantages and limitations for such applications are discussed in In addition, the synthesis methods for CP-25DF and its mechanism of action are also discussed. Finally, this paper will discuss the potential future directions for research involving CP-25DF.
Aplicaciones Científicas De Investigación
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has been studied for its potential use in various scientific research applications. It has been found to be a useful tool for studying the effects of purine derivatives on the body, and has been used in studies of drug metabolism, cell death, and inflammation. In addition, 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has been used to study the effects of purine derivatives on the central nervous system, and has been used to study the effects of drugs on the brain.
Mecanismo De Acción
The mechanism of action of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine is not yet fully understood. However, it is believed that this compound has an effect on the purine receptor, which is involved in various biochemical processes in the body. In particular, it has been found to have an effect on the release of neurotransmitters, and it has been suggested that this may be responsible for its effects on the central nervous system.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism, and has been found to have an effect on cell death and inflammation. In addition, 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has been found to have an effect on the central nervous system, and has been found to affect the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of purine derivatives on the body. However, 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine also has some limitations. It is not yet fully understood how this compound works, and it is not yet clear what its long-term effects may be.
Direcciones Futuras
There are several potential future directions for research involving 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it works and what its long-term effects may be. In addition, further research could be done on the potential applications of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine in drug metabolism, cell death, and inflammation. Finally, further research could be done on the potential use of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine in the treatment of various diseases, such as neurological disorders and cancer.
Métodos De Síntesis
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine can be synthesized from the reaction of 2,5-difluorophenylacetonitrile with cyclopropylmagnesium bromide in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent such as 1,2-dimethoxyethane (DME) at a temperature of 0°C, and the resulting product is a 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(2,5-difluorophenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-8-1-4-10(16)11(5-8)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKTCJKBPNTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)


![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)



![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443205.png)


![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)